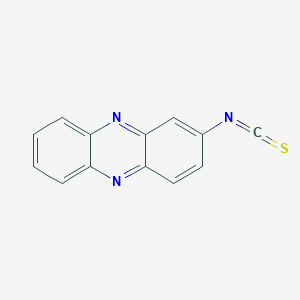
2-Isothiocyanatophenazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isothiocyanatophenazine is an organic compound with the molecular formula C₁₃H₇N₃S. It belongs to the phenazine family, which is known for its diverse range of biological properties, including antimicrobial, antitumor, and antioxidant activities . The compound’s unique structure, featuring an isothiocyanate group attached to a phenazine core, makes it a valuable target for various scientific research applications.
Métodos De Preparación
The synthesis of 2-Isothiocyanatophenazine typically involves the reaction of phenazine derivatives with isothiocyanate reagents. One common method includes the reaction of phenyl isothiocyanate with amines under mild conditions, often using dimethylbenzene as a solvent . This reaction is carried out under nitrogen protection to ensure high yields and low toxicity. Industrial production methods focus on optimizing these reactions to achieve high output rates while maintaining safety and cost-effectiveness .
Análisis De Reacciones Químicas
2-Isothiocyanatophenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The isothiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.
Common reagents used in these reactions include elemental sulfur, amine bases, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Isothiocyanatophenazine has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-Isothiocyanatophenazine involves its interaction with various molecular targets and pathways. The compound is known to inhibit topoisomerases (I and II), enzymes responsible for topological changes in the DNA strand during cell division . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s isothiocyanate group can react with nucleophiles in biological systems, further contributing to its biological activity .
Comparación Con Compuestos Similares
2-Isothiocyanatophenazine can be compared with other phenazine derivatives and isothiocyanate-containing compounds:
Phenazine Derivatives: Compounds like pyocyanin and phenazine-1-carboxylic acid share similar biological activities but differ in their specific molecular targets and pathways.
Isothiocyanate Compounds: Compounds such as phenyl isothiocyanate and benzyl isothiocyanate exhibit similar reactivity but differ in their biological activities and applications.
The uniqueness of this compound lies in its combined phenazine and isothiocyanate functionalities, which contribute to its diverse range of applications and biological activities.
Propiedades
IUPAC Name |
2-isothiocyanatophenazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3S/c17-8-14-9-5-6-12-13(7-9)16-11-4-2-1-3-10(11)15-12/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFBZZMKOZHHEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













